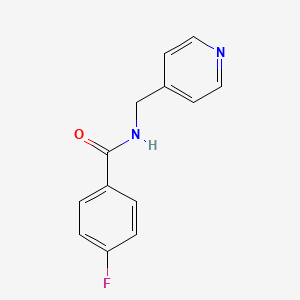![molecular formula C19H23NOS2 B5206049 N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5206049.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide, also known as MBT-MPA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thioamide derivatives and has been shown to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide is not fully understood, but it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide has been shown to exhibit interesting biochemical and physiological effects. It has been shown to selectively accumulate in tumor cells, which makes it a potential diagnostic tool for cancer. It has also been shown to exhibit anti-tumor activity, which makes it a potential chemotherapeutic agent. In addition, N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide has been shown to inhibit the activity of HDACs, which may have implications in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide in lab experiments is its potential as a diagnostic tool for cancer. It has been shown to selectively accumulate in tumor cells, which makes it a useful tool for the detection of cancer. Another advantage is its potential as a chemotherapeutic agent. It has been shown to exhibit anti-tumor activity, which makes it a potential candidate for the development of new cancer treatments.
One of the limitations of using N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide. One direction is the development of new diagnostic tools for cancer based on the selective accumulation of N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide in tumor cells. Another direction is the development of new chemotherapeutic agents based on the anti-tumor activity of N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide. In addition, further studies are needed to fully understand the mechanism of action of N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide and its potential implications in the regulation of gene expression.
Méthodes De Synthèse
The synthesis of N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide involves the reaction of 4-methylbenzenethiol with 2-bromoethylamine hydrobromide in the presence of sodium hydride, followed by the reaction of the resulting product with 4-methylphenylthioacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit anti-tumor activity in vitro and in vivo, and has been studied as a potential chemotherapeutic agent. N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide has also been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively accumulate in tumor cells.
Propriétés
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c1-15-3-7-17(8-4-15)13-22-12-11-20-19(21)14-23-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPZOHNJYQKTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5205986.png)
![N-{2-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5205998.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitro-2-furyl)methyl]ethanamine](/img/structure/B5206003.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5206010.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5206018.png)
![3-({[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5206025.png)
![1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5206055.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5206056.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5206063.png)
![N-{[(1-benzyl-2-phenylethyl)amino]carbonyl}propanamide](/img/structure/B5206073.png)
![5-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5206077.png)